molecular formula C10H9F3O B1333452 (3,4,4-Trifluorobut-3-enyloxy)benzene CAS No. 261761-15-3

(3,4,4-Trifluorobut-3-enyloxy)benzene

Cat. No.: B1333452
CAS No.: 261761-15-3
M. Wt: 202.17 g/mol
InChI Key: AFEXNMDZJPEEBE-UHFFFAOYSA-N
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Description

(3,4,4-Trifluorobut-3-enyloxy)benzene is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrocatalysis and Organic Synthesis

  • Trifluoromethylation of Aromatic Compounds

    A study by Mejía and Togni (2012) showed that methyltrioxorhenium acts as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds, indicating potential applications of related compounds in organic synthesis (Mejía & Togni, 2012).

  • Synthesis of Brominated and Chlorinated Derivatives

    Potkin et al. (2007) reported on the bromination of trifluoromethylated acids leading to various derivatives, relevant for chemical synthesis applications (Potkin, Petkevich, Kaberdin, & Kurman, 2007).

  • Electrocatalytic Reactions

    Arata, Miura, and Chiba (2007) explored the electrocatalytic reactions between enyloxy benzene and alkenes, highlighting the role of enyloxy benzene derivatives in facilitating such reactions (Arata, Miura, & Chiba, 2007).

Chemical Intermediates and Organic Materials

  • Synthesis of Intermediates in Organic Synthesis: A study conducted by We (2015) found that 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a related compound, is an important intermediate in organic synthesis with applications in pharmaceuticals and pesticides (We, 2015).

Photocatalysis and Optoelectronics

  • Photocatalytic Applications: Zhou et al. (2022) demonstrated the use of tri(10H-phenothiazin-10-yl)benzene, a related structure, as a metal-free photocatalyst for sequential functionalization of C(sp2)-H bonds, suggesting potential photocatalytic applications for similar compounds (Zhou, Wang, Gao, Huang, & Zhang, 2022).

Properties

IUPAC Name

3,4,4-trifluorobut-3-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEXNMDZJPEEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380363
Record name 3,4,4-trifluorobut-3-enoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-15-3
Record name 3,4,4-trifluorobut-3-enoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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